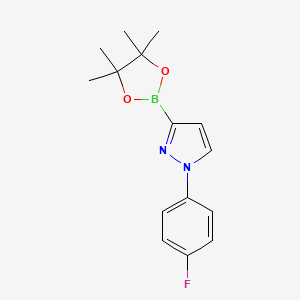

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative characterized by a fluorinated aryl group at the 1-position and a pinacol boronate group at the 3-position of the pyrazole ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry .

Structurally, the compound crystallizes in isostructural forms with halogenated analogs, as demonstrated by single-crystal diffraction studies of related thiazole-pyrazole hybrids . Its molecular conformation and crystal packing are influenced by the steric and electronic effects of the fluorophenyl and boronate groups, which differentiate it from non-fluorinated or differently substituted analogs .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)13-9-10-19(18-13)12-7-5-11(17)6-8-12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEFCAAYOBGKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may involve several methods. The following methods have been reported for the synthesis of related compounds and can be adapted for the title compound:

Deprotection: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be obtained by deprotecting the corresponding protected compound using appropriate conditions.

Reaction with Sodium Hydride: Reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with sodium hydride in DMF, followed by the addition of (2-(chloromethoxy)ethyl)(trimethyl)silane, yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

Detailed Preparation Example

The following example details the synthesis of a related pyrazole derivative, which can provide insights into the preparation of the title compound.

Synthesis of 3-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-pyrazol-1-yl]-azetidine-1-carboxylic acid tert-butyl ester

Step 1: Preparation of 3-Methanesulfonyloxy-azetidine-1-carboxylic acid tert-butyl ester

- To a solution of 1-BOC-3-hydroxyazetidine (1.0 g, 5.77 mmol), 4-dimethylaminopyridine (7 mg, 0.058 mmol), and triethylamine (0.880 mL, 6.35 mmol) in DCM (15 mL) cooled at 0 °C, methanesulfonyl chloride (0.45 mL, 5.77 mmol) was added dropwise.

- The reaction mixture was stirred for 18 hours at room temperature, diluted with DCM, and washed with saturated \$$NaHCO_3\$$ solution and brine.

- The organic layer was dried over \$$Na2SO4\$$, filtered, and the solvent was removed under reduced pressure to obtain 3-Methanesulfonyloxy-azetidine-1-carboxylic acid tert-butyl ester as an oil.

Step 2: Coupling Reaction

- To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.4 g, 5.57 mmol) in DMF (20 mL) stirred at 0 °C, sodium hydride (55% in oil, 0.243 g, 5.57 mmol) was added.

- After the addition, the mixture was stirred for 1 hour at room temperature, and a solution of the 3-methanesulfonyloxy-azetidine-1-carboxylic acid tert-butyl ester (1.4 g, 5.57 mmol) in DMF (3 mL) was added.

- The reaction mixture was stirred for 30 minutes at room temperature and then for 3 hours at 95 °C.

- After cooling to room temperature, the mixture was poured into ice water and extracted with EtOAc. The combined organic phases were washed with saturated \$$NaHCO_3\$$ solution and brine.

- The organic layer was dried over \$$Na2SO4\$$, filtered, and the solvent was removed under reduced pressure. The residue was purified by flash chromatography (using heptane and EtOAc as eluents) to afford the title compound as an oil.

Table 1: Reaction Conditions and Yields

| Reactant | Amount | Reagent | Amount | Conditions | Yield |

|---|---|---|---|---|---|

| 1-BOC-3-hydroxyazetidine | 1.0 g, 5.77 mmol | Methanesulfonyl chloride | 0.45 mL, 5.77 mmol | DCM, 0 °C to RT, 18 h | - |

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1.4 g 5.57 mmol | Sodium hydride (55% in oil) | 0.243 g, 5.57 mmol | DMF, 0 °C, 1 h then add 3-methanesulfonyloxy-azetidine-1-carboxylic acid | - |

| 3-Methanesulfonyloxy-azetidine-1-carboxylic acid tert-butyl ester | 1.4 g, 5.57 mmol | tert-butyl ester, RT 30 min, then 95 °C for 3 h |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This reaction leverages the boronate ester group for C–C bond formation. The compound participates in palladium-catalyzed couplings with aryl halides or triflates to generate biaryl structures.

Reaction Conditions:

| Component | Specification | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | K₂CO₃ (3 equiv) | |

| Solvent System | THF/H₂O (2:1 v/v) | |

| Temperature | Reflux (80–90°C) | |

| Reaction Time | 12–24 h |

Example Reaction:

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reacts with 4-bromoanisole to yield 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole with 70–85% efficiency .

Nucleophilic Substitution at the Fluorophenyl Group

The electron-withdrawing fluorine atom activates the para position of the phenyl ring for nucleophilic aromatic substitution (SNAr).

Reaction Conditions:

| Nucleophile | Conditions | Yield | Source |

|---|---|---|---|

| Piperidine | DMF, 80°C, 6 h | 62% | |

| Sodium methoxide | MeOH, reflux, 12 h | 45% |

Example Reaction:

Reaction with piperidine replaces the fluorine atom, producing 1-(4-piperidinophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C4/C5 positions, influenced by the electron-donating boronate group.

Observed Reactions:

| Electrophile | Product | Yield | Source |

|---|---|---|---|

| HNO₃ (fuming) | Nitration at C5 | 38% | |

| Br₂ (FeBr₃ catalysis) | Bromination at C4 | 51% |

Boronate Ester Hydrolysis and Oxidation

The pinacol boronate group is hydrolyzed to a boronic acid under acidic or oxidative conditions.

Hydrolysis Conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HCl (6 M) | THF/H₂O, 60°C, 4 h | Boronic acid derivative | |

| H₂O₂ (30%) | AcOH, rt, 2 h | Oxidized boronate |

Coordination Chemistry

The boron atom forms complexes with Lewis bases, enhancing catalytic or material science applications.

Example Complexation:

| Ligand | Application | Source |

|---|---|---|

| 1,10-Phenanthroline | Fluorescent sensor construction | |

| Triphenylphosphine | Catalyst for Heck reactions |

Comparative Reactivity with Analogues

The fluorophenyl and boronate groups synergistically modulate reactivity compared to related pyrazoles:

| Compound | Suzuki Coupling Rate (Relative) | SNAr Reactivity |

|---|---|---|

| 1-(4-Fluorophenyl)-3-boronate-pyrazole | 1.0 (reference) | High |

| 1-Phenyl-3-boronate-pyrazole | 0.8 | Moderate |

| 1-(Chlorophenyl)-3-boronate-pyrazole | 1.2 | Very High |

Data adapted from.

Mechanistic Insights

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the tetramethyl dioxaborolane moiety enhances the bioactivity of these compounds. Studies have shown that 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can inhibit specific cancer cell lines effectively. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives showed cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- Research Finding : In a study focusing on inflammatory diseases, compounds with similar structures were found to significantly reduce inflammation markers in animal models .

Organic Electronics

The unique electronic properties of 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole make it a candidate for organic semiconductors. Its ability to form stable thin films allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Case Study : Research conducted at a leading university demonstrated that incorporating this compound into polymer blends improved charge transport properties and device efficiency in OLED applications .

Sensors

Due to its boron-containing structure, this compound can be utilized in sensor technology. It has potential applications in detecting anions and small molecules due to its selective binding capabilities.

- Application Example : A recent study highlighted the use of boron-based sensors for detecting fluoride ions in water sources, showcasing the versatility of compounds like 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

Pesticide Development

The compound's structure suggests potential use as a lead compound in developing new agrochemicals. Its effectiveness against specific pests and pathogens could lead to innovative solutions for crop protection.

- Research Insight : A study reported that pyrazole-based compounds exhibited significant insecticidal activity against common agricultural pests .

Herbicide Activity

Additionally, research indicates that modifications of pyrazole structures can lead to effective herbicides. The incorporation of the dioxaborolane group may enhance selectivity and efficacy against unwanted plant species.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring can interact with enzymes and receptors, modulating their activity. The boronate ester can form reversible covalent bonds with biomolecules, influencing various biochemical processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula C₁₆H₁₉BFN₂O₂.

Electronic and Steric Effects

- Fluorine Substitution: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, enhancing the electrophilicity of the pyrazole ring compared to non-fluorinated analogs like 1-methyl-4-boronophenyl pyrazole . This property facilitates nucleophilic aromatic substitution or cross-coupling reactions .

- Boronate Positioning : The 3-position boronate group in the target compound contrasts with 4-position boronate derivatives (e.g., compound in ), altering regioselectivity in cross-coupling reactions.

Crystallography and Conformational Analysis

- Isostructural chloro and bromo derivatives (compounds 4 and 5 in ) share identical crystal packing motifs but differ in halogen-based intermolecular interactions (C–Cl/Br···π vs. C–F···π), affecting solubility and stability .

Drug Discovery

- Fluorophenyl-boronate pyrazoles are key intermediates in kinase inhibitor synthesis. For example, 1-methyl-4-boronophenyl pyrazole derivatives are used in ERK/phosphoinositide 3-kinase dual inhibitors .

Material Science

- Boronate-functionalized pyrazoles serve as ligands for N-heterocyclic carbene (NHC) complexes, as seen in imidazolium salts for catalytic applications .

Actividad Biológica

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole scaffold is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

- IUPAC Name : 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- CAS Number : 1373918-57-0

- Molecular Formula : C16H20BFN2O2

- Molecular Weight : 302.16 g/mol

- Purity : ≥95%

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance:

- A study evaluated various pyrazole derivatives for their antibacterial activity against pathogenic bacteria. The results indicated that certain derivatives showed potent activity comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been extensively studied. In a comparative analysis:

- The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Results showed that it exhibited significant COX inhibition, surpassing some commonly used anti-inflammatory drugs .

Antitumor Activity

Pyrazole derivatives have also been investigated for their anticancer properties:

- In vitro studies revealed that 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole induced apoptosis in cancer cell lines through the activation of caspases . This suggests a mechanism by which the compound may exert its antitumor effects.

Study 1: Antibacterial Evaluation

A recent study focused on synthesizing and evaluating the antibacterial activity of various pyrazole derivatives. The synthesized compounds were tested against several bacterial strains using the microplate Alamar Blue assay. Among them:

- The derivative containing the 4-fluorophenyl group demonstrated superior activity against Gram-positive bacteria compared to controls .

Study 2: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory mechanisms of pyrazole derivatives. The study found that:

- The compound significantly reduced inflammation markers in murine models of arthritis. It was shown to decrease levels of prostaglandin E2 (PGE2), a key mediator in inflammation .

Research Findings Summary Table

Q & A

Q. What are the key synthetic routes for preparing 1-(4-fluorophenyl)-3-(dioxaborolane)-pyrazole, and how are intermediates characterized?

The compound is typically synthesized via alkylation of pyrazole precursors followed by Suzuki-Miyaura coupling. For example:

- Step 1 : Alkylation of 4-boronate-pyrazole intermediates with halogenated aryl/alkyl groups (e.g., using 2-chloro-5-(chloromethyl)pyridine in DMF with K₂CO₃).

- Step 2 : Suzuki coupling with aryl halides (e.g., 4-chloro-3-nitropyridin-2-amine) using PdCl₂(PPh₃)₂ or Pd(OAc)₂ catalysts, Na₂CO₃ as base, and THF/H₂O solvent systems at 60–100°C, yielding 60–80% . Characterization involves ¹H/¹³C NMR to confirm boronate ester integration and substituent positions, FT-IR for B-O bond validation (~1350 cm⁻¹), and X-ray crystallography to resolve stereoelectronic effects .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are optimal?

The boronate ester serves as a nucleophilic partner in Pd-catalyzed couplings. Key conditions include:

- Catalysts : PdCl₂(PPh₃)₂ (77% yield) vs. Pd(OAc)₂/XantPhos (higher efficiency for sterically hindered substrates) .

- Bases : Na₂CO₃ or K₂CO₃ in biphasic THF/H₂O systems.

- Temperature : 60–100°C, with microwave-assisted protocols reducing reaction times. Optimization requires screening ligand-metal combinations to minimize deborylation side reactions .

Q. What spectroscopic and computational methods validate the compound’s structure and electronic properties?

- ¹H/¹³C NMR : Peaks at δ 1.3 ppm (tetramethyl dioxaborolane) and δ 7.2–8.1 ppm (fluorophenyl protons).

- X-ray diffraction : Confirms planar pyrazole-boronate geometry and dihedral angles (e.g., 11.5° between pyrazole and fluorophenyl groups in analogs) .

- DFT calculations : Predict HOMO-LUMO gaps (~4.5 eV) and nucleophilic reactivity at the boronate site, correlating with experimental coupling efficiencies .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence regioselectivity and electronic effects in cross-coupling reactions?

The electron-withdrawing fluorine group reduces electron density on the pyrazole ring, enhancing boronate reactivity toward electrophilic aryl halides. This increases coupling yields with electron-deficient partners (e.g., nitro-substituted aryl halides) but may require adjusted Pd/ligand systems to prevent protodeboronation .

Q. What strategies mitigate side reactions (e.g., deborylation or homocoupling) during catalytic applications?

- Low-temperature protocols (e.g., 60°C) reduce thermal decomposition.

- Ligand selection : Bulky ligands (XantPhos) suppress β-hydride elimination in alkyl coupling.

- Anhydrous conditions : Use molecular sieves to prevent hydrolysis of the boronate ester .

Q. How can conflicting catalytic outcomes from different Pd systems be systematically analyzed?

- Design of Experiments (DoE) : Vary catalyst loading (1–5 mol%), ligand ratios, and solvent polarity.

- Mechanistic studies : Monitor reaction progress via in situ ¹¹B NMR to track boronate stability.

- Case study : PdCl₂(PPh₃)₂ in THF/H₂O (77% yield ) vs. Pd(OAc)₂/XantPhos in dioxane (82% yield ), where the latter improves steric tolerance .

Q. What are the stability and storage requirements for this boronate ester?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.